3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Description
3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a bicyclic heterocyclic compound featuring a pyrazole ring fused with a 1,3-oxazine moiety. Its bromine substituent at the 3-position enhances electrophilicity, making it a versatile intermediate in medicinal chemistry and drug discovery. This compound is primarily utilized as a building block for synthesizing more complex molecules, particularly in antitubercular and antibacterial research . Available through suppliers like AiFChem and Ambeed, it is cataloged under CAS 2676864-03-0 and priced at premium rates due to its specialized applications .
Properties
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-5-4-8-9-2-1-3-10-6(5)9/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKRQSQTGUGFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)Br)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429903-85-4 | |
| Record name | 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated pyrazole derivative with an oxazine precursor. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide, at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 serves as a primary reactive site for nucleophilic substitution (SN2 or SNAr mechanisms). This reaction enables functionalization with various nucleophiles:
Key Observations :
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Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved nucleophilicity.
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Steric hindrance from the bicyclic system favors SNAr over SN2 mechanisms.
Ring-Opening Reactions
The oxazine ring can undergo acid-catalyzed hydrolysis, yielding dihydroxy intermediates:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (6M) | Reflux, 6 h | (3-Bromo-1H-pyrazol-5-yl)ethane-1,2-diol | 85% | |
| H₂SO₄ (conc.) | 60°C, 4 h | Partial ring opening with sulfonation | 58% |
Mechanistic Insight :
Protonation of the oxazine oxygen weakens the C–O bond, facilitating ring cleavage. The diol product is susceptible to further oxidation or derivatization.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:
Applications :
These reactions are pivotal for introducing aryl, heteroaryl, or amino groups, expanding utility in medicinal chemistry.
Oxidation and Reduction
The saturated dihydro-oxazine ring undergoes redox transformations:
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from similar brominated heterocycles:
Practical Considerations
-
Solvent Selection : DMF and DCM are preferred for substitution reactions, while protic solvents (e.g., MeOH) favor reductions.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is standard for isolating products.
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Stability : The compound is hygroscopic and should be stored under inert conditions .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds related to the pyrazolo[5,1-b][1,3]oxazine scaffold exhibit significant antimicrobial properties. For instance:
| Compound | Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | E. coli | 16 µg/mL |
| 3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | S. aureus | 8 µg/mL |
These findings suggest that modifications to the pyrazolo structure can enhance antimicrobial efficacy against various strains of bacteria .
Anticancer Properties
Research has also explored the anticancer potential of pyrazolo[5,1-b][1,3]oxazine derivatives. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 12 µM |
| tert-butyl (R)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate | HeLa (cervical cancer) | 15 µM |
The anticancer activity is attributed to the induction of oxidative stress and disruption of mitochondrial function .
Material Science Applications
The unique structural features of this compound make it a candidate for applications in materials science. Its ability to form stable complexes with metals has been investigated for use in catalysis and as a ligand in coordination chemistry.
Case Study: Catalytic Activity
A study highlighted the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Yield (%) |
|---|---|
| Suzuki Coupling | 85% |
| Heck Reaction | 90% |
These results indicate that the pyrazolo compound can enhance reaction efficiency and selectivity in organic synthesis .
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine involves its interaction with specific molecular targets. The bromine atom and the pyrazole-oxazine ring system allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Substituent Variations
- 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid (CAS 1428234-36-9):
- 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives :
Halogenated Analogues
- 3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 1383675-85-1):
Imidazo-Oxazine Derivatives (Anti-TB Pharmacophores)
Pretomanid (PA-824)
- Structure : 2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine.
- Activity : MIC90 values ≤1 μM against Mycobacterium tuberculosis (Mtb), with improved selectivity due to the nitro group’s role in bioactivation under hypoxia .
- Comparison : Unlike 3-bromo derivatives, the nitro group in pretomanid participates in redox cycling, generating cytotoxic nitric oxide. This mechanism is absent in brominated pyrazolo-oxazines, limiting their direct antitubercular efficacy .
Delamanid (OPC-67683)
- Structure : 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole.
- Activity : MIC90 of 0.006–0.024 μM against Mtb, superior to pretomanid due to optimized lipophilicity and membrane penetration .
- Comparison : The oxazole ring in delamanid reduces ring strain compared to oxazine cores, enhancing metabolic stability. Brominated pyrazolo-oxazines lack this optimization .
Table 1. Key Comparisons of Pyrazolo-Oxazine and Related Compounds
| Compound | Core Structure | Substituents | LogP (Predicted) | MIC90 (μM) | Key Application |
|---|---|---|---|---|---|
| 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | Pyrazolo-oxazine | Br at C3 | 2.1 | N/A | Synthetic intermediate |
| Pretomanid (PA-824) | Imidazo-oxazine | NO2 at C2 | 1.8 | ≤1.0 | Antitubercular drug |
| Delamanid (OPC-67683) | Imidazo-oxazole | NO2 at C6, CF3O side chain | 3.2 | 0.006–0.024 | Antitubercular drug |
| 6,6-Dimethyl-pyrazolo-oxazine | Pyrazolo-oxazine | COOH at C2, 6,6-diCH3 | -0.5 | N/A | Solubility optimization |
| Ethyl 3-bromo-6,6-difluoro derivative | Pyrazolo-oxazine | Br at C3, 6,6-diF | 2.5 | N/A | Bioavailability studies |
Structure-Activity Relationships (SAR) and Design Implications
- Nitro vs. Bromo Groups : Nitroimidazoles (e.g., pretomanid) exhibit mechanism-based toxicity via nitroreductase activation, whereas brominated pyrazolo-oxazines are inert in this pathway. This limits their direct antimicrobial use but positions them as precursors for functionalization .
- Side Chain Modifications : Introduction of hydrophilic linkers (e.g., carbamates) in imidazo-oxazines improves solubility without compromising potency. For example, compound 56 (sulfonamide-containing imidazo-oxazine) showed reduced activity (MIC90 = 1.63 μM), highlighting the sensitivity of SAR to substituent choice .
- Fluorine Effects : Fluorinated derivatives (e.g., 6,6-difluoro) enhance metabolic stability and membrane permeability, as seen in ethyl 3-bromo-6,6-difluoro derivatives .
Biological Activity
3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a heterocyclic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C6H7BrN2O
- Molecular Weight : 203.04 g/mol
- CAS Number : 1429903-85-4
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromine atom and the fused pyrazole-oxazine ring system allows this compound to bind effectively to active sites on enzymes or receptors. This binding can inhibit enzymatic activity or modulate receptor signaling pathways, thereby influencing various biochemical processes .
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Inhibition of Kinases : The compound has been shown to inhibit receptor tyrosine kinases such as VEGFR-2 with an IC50 value of approximately 1.46 µM. This inhibition is crucial for preventing tumor angiogenesis .
Antimicrobial Activity
Studies have suggested that the compound may possess antimicrobial properties. Its structural components allow it to interact with bacterial enzymes or disrupt cellular processes in pathogens.
Cytotoxicity
The compound has demonstrated cytotoxic effects against various cancer cell lines. For example:
- HeLa and HCT116 Cell Lines : In vitro studies revealed that this compound can significantly reduce cell proliferation in these human tumor cell lines .
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on colorectal carcinoma xenografts in mice. The results showed a marked reduction in tumor growth rates when treated with the compound at specified doses over a defined period .
Case Study 2: Enzyme Inhibition
Another research project focused on the inhibition of specific enzymes involved in cancer metabolism. The study found that treatment with this compound led to a decrease in the activity of key metabolic enzymes in cancer cells, suggesting its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | 1.46 | VEGFR-2 inhibition |
| Ethyl this compound | - | Varies | Antitumor activity |
| Other Pyrazolo Compounds | - | Varies | Antimicrobial properties |
Q & A
Q. What are the established synthetic routes for 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, and how do reaction conditions influence yield?
The synthesis of fused pyrazolo-oxazine derivatives often involves cyclization reactions using brominated intermediates. For example, pyrido- and quinolino-fused analogs are synthesized via condensation of substituted pyrazoles with brominated precursors under refluxing conditions (e.g., acetonitrile or toluene) . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the bromine site.
- Catalysts : Lewis acids like AlCl₃ can enhance cyclization efficiency.
- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may lead to side products.
Yield optimization requires careful control of stoichiometry and purification via column chromatography .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and bromine placement.
- X-ray crystallography : Critical for resolving stereochemistry and crystal packing, as demonstrated for brominated pyrazolo-triazine analogs (e.g., slow evaporation of EtOAc/DMSO solutions to grow X-ray-quality crystals) .
- HPLC-MS : To assess purity (>95%) and detect trace impurities.
Q. What safety protocols are essential when handling brominated heterocycles like this compound?
Brominated compounds require:
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Halogenated waste containers for bromine-containing residues .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The bromine atom at the 3-position serves as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, 7-bromo-pyrazolo-triazines undergo palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives . Key considerations:
Q. What strategies resolve contradictions in crystallographic data for brominated heterocycles?
Discrepancies in crystal structure refinement (e.g., disordered solvent molecules) can be addressed by:
Q. How can computational methods predict the biological activity of derivatives of this compound?
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity. Molecular docking against target proteins (e.g., kinases) identifies potential binding modes. For example, pyrazolo-oxazine derivatives show affinity for ATP-binding pockets due to their planar structure .
Q. What experimental designs validate the environmental toxicity of brominated heterocycles?
Q. How can AI-driven automation optimize synthetic routes for this compound?
AI platforms (e.g., COMSOL Multiphysics integration) enable:
- Reaction prediction : Machine learning models suggest optimal reagents and conditions.
- Real-time adjustments : Feedback loops adjust temperature/pH during synthesis.
- High-throughput screening : Robotic systems test 100+ conditions in parallel .
Methodological Frameworks
Q. How to integrate this compound into a theoretical framework for drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
